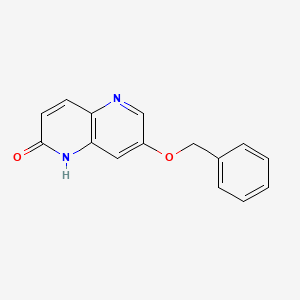

7-(benzyloxy)-1,5-naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O2 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

7-phenylmethoxy-1H-1,5-naphthyridin-2-one |

InChI |

InChI=1S/C15H12N2O2/c18-15-7-6-13-14(17-15)8-12(9-16-13)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18) |

InChI Key |

ABIFMSHNEOACML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=CC(=O)N3)N=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Benzyloxy 1,5 Naphthyridin 2 1h One and Its Structural Analogues

General Synthetic Strategies for Naphthyridinone Systems

The construction of the fundamental naphthyridine framework can be achieved through several established synthetic routes. These strategies often focus on the formation of one of the two pyridine rings onto a pre-existing pyridine structure.

Cyclization reactions are a cornerstone for the synthesis of naphthyridine rings. Among the most classic and utilized methods are the Skraup and Friedländer syntheses.

The Skraup reaction is a fundamental method for creating the 1,5-naphthyridine skeleton, typically involving the reaction of a 3-aminopyridine derivative with glycerol, an oxidizing agent, and sulfuric acid. mdpi.comacs.org Various modifications to the classic Skraup reaction have been developed to improve yields and reaction conditions. For instance, catalysts such as iodine, NaNO₂, KI, KIO₃, MnO₂, or KMnO₄ have been employed. mdpi.comnih.gov The reaction of 3-aminopyridine with glycerol using iodine as a catalyst in a dioxane/water mixture has shown good results and the catalyst can be recovered and reused. nih.gov This method has been used to prepare various substituted 1,5-naphthyridines. mdpi.com For example, 3-bromo-1,5-naphthyridine was synthesized using a modified Skraup reaction. mdpi.com Similarly, the reaction can be applied to substituted aminopyridines; for instance, 3-amino-4-methylpyridine reacts with acetaldehyde to yield 2,8-dimethyl-1,5-naphthyridine. nih.gov

The Friedländer synthesis provides another versatile route to naphthyridines. This reaction involves the base or acid-catalyzed condensation of an aromatic 2-amino substituted aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. tandfonline.comconnectjournals.com This approach is widely used for the synthesis of 1,8-naphthyridines from 2-aminonicotinaldehyde and various active methylene compounds. connectjournals.comnih.gov The reaction conditions can be modified to be more environmentally friendly, for example, by using water as a solvent and a biocompatible ionic liquid like choline hydroxide as a catalyst, allowing for gram-scale synthesis. nih.govacs.org The Friedländer reaction has also been successfully applied to the synthesis of 1,7-naphthyridines and benzo[b] nih.govnih.govnaphthyridines. tandfonline.comnih.govresearchgate.net

| Reaction Name | Starting Materials | Key Features | Resulting Scaffold |

| Skraup Reaction | Aminopyridine, Glycerol, Oxidizing Agent | Harsh conditions, classic method | Naphthyridine |

| Friedländer Synthesis | 2-Amino-pyridinecarboxaldehyde/ketone, Active Methylene Compound | Versatile, acid or base-catalyzed | Substituted Naphthyridine |

Cycloaddition reactions, particularly aza-Diels-Alder reactions like the Povarov reaction, offer a powerful method for constructing tetrahydro-1,5-naphthyridine derivatives. nih.gov The Povarov reaction is a formal [4+2] inverse electron demand cycloaddition between an aromatic imine and an electron-rich olefin. mdpi.com It can be performed as a three-component reaction involving an aniline, an aldehyde, and an activated olefin to generate a tetrahydroquinoline or, in this context, a tetrahydronaphthyridine structure. ehu.es

This reaction has been studied for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives in a regio- and stereoselective manner. nih.gov For instance, imines prepared from 3-aminopyridines and aldehydes can react with styrenes as the olefin component, leading to 4-phenyl-tetrahydro-1,5-naphthyridines, which can then be aromatized. nih.gov Mechanochemical conditions have also been developed for aza-vinylogous Povarov reactions to produce highly functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines. mdpi.com Furthermore, intramolecular versions of the Povarov reaction can be used to create more complex, fused polycyclic scaffolds. ehu.es

The synthesis of naphthyridinones can be effectively achieved by building the second ring onto an existing, appropriately substituted pyridine or pyridone ring. nih.govmdpi.com This strategy offers a modular approach to constructing the desired bicyclic system.

When starting from a preformed pyridine , a common precursor is an adequately substituted 4-chloropyridine or a 4-aminopyridine derivative. nih.govmdpi.com For example, a 4-aminonicotinaldehyde can be condensed with malonamide in the presence of piperidine to afford a 1,6-naphthyridin-2(1H)-one. mdpi.com

Alternatively, starting from a preformed pyridone allows for different bond disconnections and synthetic pathways. nih.govmdpi.com One described methodology involves the reaction of substituted pyridones with reagents like dimethyl malonate or methyl cyanoacetate, followed by acidic or basic cyclization to yield a wide range of substituted 1,6-naphthyridin-2(1H)-ones. mdpi.com Another approach involves a Suzuki cross-coupling reaction between a chloropyridine and an ortho-cyanopyridylboronic ester, followed by a KOH-mediated ring closure under microwave heating to produce pyrido[c] nih.govnih.govnaphthyridin-6-ones. mdpi.com

Oxidative cyclization is a significant reaction class in organic synthesis that can be applied to the formation of fused heterocyclic systems like naphthyridines. mdpi.comnih.gov These reactions can be facilitated by various catalytic systems, including transition metals, or can occur under specific solvent and atmospheric conditions. mdpi.com For instance, the synthesis of benzo[b]chromeno[4,3,2-de] nih.govrsc.orgnaphthyridines has been achieved through an intermolecular oxidative cyclization of 5H-chromeno[2,3-b]pyridines in formic acid. mdpi.comnih.gov The reaction is believed to proceed in a strong polar medium where formic acid interacts with hydroxyl and amino groups, leading to a cyclic intermediate which is then oxidized by dissolved oxygen to form the aromatic product. mdpi.com

Targeted Synthesis of 1,5-Naphthyridin-2(1H)-one Derivatives

The synthesis of a specific derivative such as 7-(benzyloxy)-1,5-naphthyridin-2(1H)-one requires methods that allow for the precise placement of functional groups on the naphthyridinone core.

Introducing substituents at the 7-position of a 1,5-naphthyridine or 1,8-naphthyridine ring often involves building the ring system from a precursor that already contains the desired functionality or a handle for its introduction.

A common strategy is to start with a substituted pyridine derivative where the substituent is at the position that will become the 7-position of the final naphthyridine product. For example, in the synthesis of 1,8-naphthyridine derivatives, a key intermediate is N-(7-hydroxy-5-methyl-1,8-naphthyridin-2-yl) acetamide. The hydroxyl group at the 7-position serves as a functional handle. harbinengineeringjournal.com This hydroxyl group can then be alkylated, for instance, through O-propargylation by reacting it with propargyl bromide in the presence of a base like K₂CO₃ in DMF. harbinengineeringjournal.com While this example is for a 1,8-naphthyridine, the principle of using a hydroxyl group as a precursor for ether linkages is directly applicable to the 1,5-naphthyridinone series.

To synthesize this compound, a plausible route would involve the synthesis of the corresponding 7-hydroxy-1,5-naphthyridin-2(1H)-one intermediate. This intermediate could then undergo a Williamson ether synthesis with benzyl (B1604629) bromide in the presence of a suitable base to install the benzyloxy group at the 7-position. The regioselective synthesis of the 7-hydroxy precursor itself would depend on the choice of the initial substituted aminopyridine used in a cyclization reaction like the Friedländer or a related synthesis.

Another powerful method for regioselective functionalization involves directed metalation using TMP (2,2,6,6-tetramethylpiperidide) bases, followed by reaction with an electrophile. uni-muenchen.de This has been applied to the 1,5-naphthyridine scaffold, allowing for the introduction of various functional groups at specific positions. uni-muenchen.de

| Precursor | Reagent | Reaction Type | Resulting Group at C7 |

| 7-Hydroxy-naphthyridinone | Benzyl bromide, Base | Williamson Ether Synthesis | Benzyloxy |

| 7-Chloro-naphthyridinone | Benzyl alcohol, Base/Catalyst | Nucleophilic Aromatic Substitution | Benzyloxy |

| Halogenated Naphthyridine | Organometallic Reagent | Cross-Coupling | Various Substituents |

Benzyl Etherification and Related Alkylation Approaches

The introduction of a benzyl group via etherification is a key step in the synthesis of this compound. This process typically involves the O-alkylation of a hydroxyl-substituted naphthyridinone precursor. The presence of the benzyloxy motif is significant in various pharmacologically active molecules, where it can influence binding affinity and metabolic stability. nih.gov

A general approach involves treating a hydroxyl-naphthyridinone with a benzyl halide, such as benzyl bromide, in the presence of a base. For example, in the synthesis of related 1,8-naphthyridine derivatives, a hydroxyl group is treated with propargyl bromide and potassium carbonate in DMF to yield the corresponding O-alkoxy derivative. harbinengineeringjournal.com This method is adaptable for introducing a benzyl group by substituting propargyl bromide with benzyl bromide. The reaction conditions, including the choice of base (e.g., K2CO3, CsOH·H2O) and solvent (e.g., DMF, THF), are crucial for achieving high yields. harbinengineeringjournal.com

The N-alkylation of the naphthyridinone ring is another common reaction, often carried out using alkyl halides in the presence of a base. mdpi.com These alkylation strategies are fundamental for creating a library of substituted naphthyridinone compounds for further investigation.

Table 1: General Conditions for Alkylation of Naphthyridinones

| Reaction Type | Reagent | Base | Solvent | Typical Precursor |

| O-Alkylation | Benzyl Bromide | K2CO3 | DMF | 7-hydroxy-1,5-naphthyridin-2(1H)-one |

| O-Alkylation | Propargyl Bromide | K2CO3 | DMF | N-(7-hydroxy-5-methyl-1,8-naphthyridin-2-yl) acetamide harbinengineeringjournal.com |

| N-Alkylation | Iodoethane | --- | DMSO | Methyl 3-ethyl-2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de] nih.govnih.govnaphthyridine-6-carboxylate mdpi.com |

Multi-step Reaction Sequences for Complex Functionalization

The construction of complex, functionalized naphthyridinone scaffolds often requires multi-step synthetic sequences. These routes allow for the precise installation of various substituents on the heterocyclic core. Domino reactions, which involve the formation of multiple bonds in a single pot, are particularly efficient for building the naphthyridinone framework. nih.govrsc.org

One prominent multi-step strategy begins with the cyclization of substituted 3-aminopyridine compounds. For instance, the Gould-Jacobs reaction, involving the condensation of a 3-aminopyridine with a substituted malonic ester derivative followed by thermal cyclization, is a classic method for forming the 4-hydroxy-1,5-naphthyridinone core. nih.gov

Further functionalization can be achieved through a sequence of reactions. A typical sequence might involve:

Initial Cyclization: Formation of the basic naphthyridinone ring system, for example, via a Conrad-Limpach or Gould-Jacobs reaction. nih.gov

Activation: Conversion of a hydroxyl group to a more reactive leaving group, such as a chloride, using reagents like phosphorus oxychloride (POCl3). nih.gov

Substitution/Coupling: Subsequent reaction of the activated intermediate with various nucleophiles or coupling partners to introduce desired functional groups. nih.gov

Domino Knoevenagel-hetero-Diels-Alder reactions have also been employed to construct complex polycyclic systems fused to a naphthyridine core, demonstrating the power of multi-step, one-pot procedures to generate molecular diversity. nih.gov

Derivatization Strategies for Naphthyridinone Scaffolds

Halogenation and Nucleophilic Displacement Reactions for Scaffold Modification

Halogenation is a critical step for activating the naphthyridinone scaffold for further modification. The conversion of a hydroxyl group into a halogen, typically chlorine, creates an excellent leaving group for nucleophilic substitution reactions. nih.gov This transformation is commonly achieved by treating the hydroxynaphthyridinone with a halogenating agent such as phosphorus oxychloride (POCl3). nih.gov

Once halogenated, the naphthyridinone ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.gov In these reactions, an electron-rich nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion. wikipedia.orglibretexts.org This is a powerful method for introducing a wide range of substituents, including amines, alkoxides, and other functional groups. mdpi.comnih.gov The reactivity in these displacement reactions is influenced by the position of the halogen on the ring and the presence of other electron-withdrawing or -donating groups. savemyexams.com

Table 2: Examples of Nucleophilic Displacement on Halogenated Naphthyridines

| Halogenated Substrate | Nucleophile | Product Type | Reference |

| 2-chloro-1,5-naphthyridine | Various Amines | 2-amino-1,5-naphthyridine derivatives | nih.gov |

| 4-chloro-benzo[b] nih.govnih.govnaphthyridine | 2,4-dichloro-5-methoxyaniline | Substituted benzo[b] nih.govnih.govnaphthyridine | mdpi.com |

Introduction of Carboxylic Ester and Carboxamide Moieties

Carboxylic acid, ester, and amide functionalities are frequently incorporated into naphthyridinone structures to modulate their physicochemical properties and biological activity. These groups can act as hydrogen bond donors or acceptors, influencing molecular interactions.

The synthesis of 1,5-naphthyridine-3-carboxylates can be achieved through cyclo-condensation reactions, for example, by reacting a substituted pyridine with an ethoxy-methylenemalonate ester at high temperatures. ijpsr.com The resulting ester can then be hydrolyzed to the corresponding carboxylic acid or converted directly into carboxamides.

To synthesize carboxamides, the carboxylate ester is often treated with an excess of a desired amine under mild conditions. ijpsr.com Alternatively, a naphthyridinone carboxylic acid can be activated (e.g., by conversion to an acid chloride) and then reacted with an amine to form the amide bond. These synthetic routes have been used to produce extensive libraries of N-substituted 1,8-naphthyridine-3-carboxamides for biological screening. ijpsr.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of naphthyridinone scaffolds, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netdntb.gov.ua These reactions typically involve coupling a halogenated or triflated naphthyridinone with an organometallic reagent. libretexts.org

The Suzuki-Miyaura coupling is a widely used example, where a halo-naphthyridinone is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgsemanticscholar.org This method is highly effective for synthesizing aryl- or heteroaryl-substituted naphthyridinones. The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3), ligand, and base is critical for the reaction's success and has been extensively optimized for various substrates. nih.govlibretexts.org These reactions are valued for their mild conditions and tolerance of a wide range of functional groups, making them suitable for the late-stage functionalization of complex molecules. researchgate.net

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Key Reagents | Bond Formed |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) + Organohalide | Pd Catalyst, Base | C(sp2)-C(sp2) libretexts.org |

| Mizoroki-Heck | Alkene + Organohalide | Pd Catalyst, Base | C(sp2)-C(sp2) researchgate.net |

| Sonogashira | Terminal Alkyne + Organohalide | Pd Catalyst, Cu co-catalyst, Base | C(sp2)-C(sp) researchgate.net |

Functionalization of Nitrile and Other Electrophilic/Nucleophilic Groups

The nitrile (cyano) group is a versatile functional handle that can be incorporated into the naphthyridinone scaffold and subsequently transformed into various other functionalities. nih.gov Its strong electron-withdrawing nature also influences the reactivity of the heterocyclic ring.

Nitrile groups can be introduced through methods such as the Sandmeyer reaction or nucleophilic substitution with a cyanide salt on a suitable precursor. Once in place, the nitrile can undergo a wide array of transformations: researchgate.net

Hydrolysis: Conversion to a carboxylic acid or carboxamide under acidic or basic conditions.

Reduction: Transformation into a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).

Cycloaddition: Participation in [3+2] cycloaddition reactions with azides to form tetrazole rings, a common strategy in medicinal chemistry. nih.gov

The electrophilic carbon atom of the nitrile is also susceptible to attack by organometallic reagents to form ketones after hydrolysis. The versatility of the nitrile group makes it a valuable synthon for the elaborate functionalization of naphthyridinone derivatives. nih.govresearchgate.net

Derivatization Strategies and Scaffold Optimization for Naphthyridinone Systems

Design of Novel 7-(benzyloxy)-1,5-naphthyridin-2(1H)-one Analogues

The design of new analogues based on the this compound scaffold is a cornerstone of lead optimization. This process involves a deep understanding of the target biology and the application of medicinal chemistry principles to create molecules with improved therapeutic potential.

Rational drug design is a targeted approach used to develop new drug candidates by leveraging knowledge of a biological target's structure and function. nih.govrug.nl For analogues of this compound, this process aims to maximize the compound's affinity for its intended target while minimizing off-target effects, thereby enhancing both potency and selectivity. researchgate.net

Key principles applied in this context include:

Structure-Based Design: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, computational tools can be used to model the binding interactions between the target and the naphthyridinone ligand. This allows chemists to design modifications that strengthen these interactions, for instance, by introducing groups that can form additional hydrogen bonds or hydrophobic contacts.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing the structure of known active compounds, a pharmacophore model for naphthyridinone-based inhibitors can be developed. This model then guides the design of new analogues that retain these key features while incorporating novel structural elements to improve properties.

Property-Based Design: This principle focuses on optimizing the physicochemical properties of the analogues to ensure they have favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For example, modifications might be made to the 7-(benzyloxy) group or the naphthyridinone core to improve aqueous solubility or metabolic stability.

Structure-activity relationship (SAR) studies are fundamental to understanding how different parts of a molecule contribute to its biological effect. nih.gov By systematically introducing a variety of chemical groups at different positions on the this compound scaffold, researchers can fine-tune its activity and selectivity. nih.gov

Modifications can be targeted at several key positions:

The Benzyloxy Group: The phenyl ring of the benzyloxy moiety is a prime site for substitution. Adding electron-donating or electron-withdrawing groups can alter the electronic properties and steric profile of the molecule, potentially influencing target binding. researchgate.net

The Naphthyridinone Core: Substitutions can be made on the available positions of the bicyclic ring system to explore new interactions with the biological target.

The N1-Position: The nitrogen atom at the 1-position of the pyridinone ring can be alkylated or acylated to introduce new functionalities that can modulate the compound's properties.

The following table illustrates hypothetical SAR data for novel analogues, demonstrating how systematic modifications can impact inhibitory activity.

| Compound ID | R1 (N1-Position) | R2 (Benzyloxy Ring) | Inhibitory Potency (IC₅₀, nM) |

| A-1 | H | H | 150 |

| A-2 | CH₃ | H | 125 |

| A-3 | H | 4-Fluoro | 75 |

| A-4 | H | 4-Methoxy | 200 |

| A-5 | CH₃ | 4-Fluoro | 50 |

A powerful strategy in drug design is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. This approach can lead to compounds with dual modes of action or improved properties by leveraging the strengths of each component. The 1,5-naphthyridin-2(1H)-one core can be linked to other biologically active moieties, such as fragments of other enzyme inhibitors or receptor ligands, to create novel hybrid therapeutics. The synthesis of such molecules typically involves linking the naphthyridinone scaffold to another pharmacophore via a suitable chemical linker.

Combinatorial Chemistry and High-Throughput Synthesis of Naphthyridinone Libraries

Combinatorial chemistry is a set of techniques that enables the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.gov This approach is particularly useful for exploring the SAR of a given scaffold extensively. bohrium.com High-throughput synthesis methods, often automated, allow for the efficient production of these libraries. nih.gov

For the this compound scaffold, a combinatorial library could be designed by varying substituents at multiple positions simultaneously. For example, a library could be generated by reacting a common naphthyridinone intermediate with a diverse set of building blocks. This allows for the creation of thousands of unique compounds in a short period. chemrxiv.org Once synthesized, these libraries can be screened for biological activity using high-throughput screening (HTS) assays to quickly identify promising new lead compounds.

The table below outlines a potential combinatorial design for a naphthyridinone library.

| Scaffold Position | Building Block Set 1 (R1) | Building Block Set 2 (R2) | Building Block Set 3 (R3) |

| N1 | H, Methyl, Ethyl | ||

| C3/C4 | H, Phenyl, Thienyl | ||

| Benzyloxy Ring | H, Fluoro, Chloro, Methoxy |

Scaffold Hopping and Bioisosteric Replacements in Naphthyridinone Research

Scaffold hopping is a medicinal chemistry strategy aimed at identifying structurally novel compounds that retain the biological activity of a known active molecule by modifying its core structure. uniroma1.itsemanticscholar.org This approach is valuable for discovering new chemical classes with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property. nih.govrsc.org For the 1,5-naphthyridin-2(1H)-one system, scaffold hopping could involve replacing the bicyclic core with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. nih.govnih.govnih.gov

Bioisosteric replacement is a related concept that involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound that often retains similar biological activity. u-tokyo.ac.jp This strategy is frequently used to address issues like metabolic liabilities. researchgate.net For instance, the benzyloxy group in this compound could be replaced with other groups to improve metabolic stability or alter binding interactions.

The following table presents potential bioisosteric replacements for different moieties of the parent compound.

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

| Phenyl ring (in Benzyloxy) | Pyridyl ring | Improve solubility, alter metabolic profile rsc.org |

| -O- (ether linkage) | -S- (thioether) | Modify bond angles and lipophilicity |

| Naphthyridinone Core | Quinolinone or Pyrido[2,3-d]pyrimidinone | Explore novel core structures, escape existing patents mdpi.com |

| Carbonyl group | Sulfonamide | Alter hydrogen bonding capabilities |

Advanced Analytical and Spectroscopic Characterization Techniques for 7 Benzyloxy 1,5 Naphthyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific NMR data for 7-(benzyloxy)-1,5-naphthyridin-2(1H)-one, including proton (¹H) and carbon-13 (¹³C) spectra, as well as two-dimensional correlation spectra (e.g., COSY, HMQC, HMBC), could not be located in the available scientific literature. This information is crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A detailed ¹H NMR spectral analysis, including chemical shifts (δ), multiplicity, coupling constants (J), and integration for each proton in the this compound molecule, is not available in published sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

A complete ¹³C NMR spectral data table, which would list the chemical shifts for each unique carbon atom in the naphthyridine and benzyloxy moieties, is not documented in the accessible literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Information regarding the application of 2D NMR techniques to confirm the structural assignment of this compound is not available. These techniques are essential for establishing proton-proton and proton-carbon correlations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight of this compound can be calculated from its chemical formula (C₁₅H₁₂N₂O₂), specific experimental mass spectrometry data is not available.

High-Resolution Mass Spectrometry (HRMS)

No published High-Resolution Mass Spectrometry (HRMS) data, which would provide a highly accurate mass measurement to confirm the elemental composition of the molecule, could be found.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring

There are no available studies detailing the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound. Such studies would provide information on its retention time, purity assessment, and use in monitoring chemical reactions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is generated. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

The analysis of the chemical structure of this compound allows for the prediction of key IR absorption bands. The presence of a lactam (a cyclic amide) within the naphthyridinone core is expected to produce a strong carbonyl (C=O) stretching vibration. The N-H group in the lactam ring will exhibit a characteristic stretching vibration. The benzyloxy substituent introduces several other key functional groups, including an ether linkage (C-O-C) and an aromatic phenyl ring. The naphthyridine core itself is also aromatic and will show characteristic C=C and C-N stretching vibrations, as well as aromatic C-H stretching and bending bands.

While specific, experimentally determined IR data for this compound is not available in the cited literature, the expected absorption regions for its functional groups can be predicted based on established spectroscopic principles. A detailed table of these predicted absorptions is provided below.

| Functional Group | Type of Vibration | Predicted Absorption Range (cm⁻¹) |

| N-H (in lactam) | Stretch | 3200-3400 |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (aliphatic, -CH₂-) | Stretch | 2850-2960 |

| C=O (lactam) | Stretch | 1650-1690 |

| C=C and C=N (aromatic rings) | Stretch | 1450-1600 |

| C-O-C (ether) | Asymmetric Stretch | 1200-1275 |

| C-O-C (ether) | Symmetric Stretch | 1020-1075 |

| C-H (aromatic) | Out-of-plane Bend | 690-900 |

This table presents predicted data based on general spectroscopic correlations and not experimentally verified values for this compound.

X-ray Crystallography for Solid-State Structure Determination and Binding Mode Analysis

A comprehensive search of the existing scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, specific details regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

However, the application of X-ray crystallography to this molecule would be anticipated to confirm the planarity of the fused naphthyridinone ring system. It would also reveal the spatial orientation of the benzyloxy substituent relative to the core structure, including the torsion angles of the C-O-C ether linkage. In the solid state, intermolecular interactions such as hydrogen bonding (involving the N-H and C=O groups of the lactam) and π-π stacking (between the aromatic rings) would be elucidated, providing insight into the crystal packing.

In the context of medicinal chemistry, obtaining a crystal structure of this compound in complex with a therapeutic target (e.g., an enzyme or receptor) would be of significant interest. Such a structure would allow for a detailed analysis of the binding mode, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern molecular recognition and biological activity. This information is critical for structure-based drug design and the optimization of lead compounds.

Advanced Chromatographic Techniques for Purity Assessment (e.g., HPLC, UPLC)

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are indispensable tools for the assessment of the purity of pharmaceutical compounds like this compound. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, allowing for the detection and quantification of impurities.

Specific HPLC or UPLC methods for the analysis of this compound have not been detailed in the available literature. However, a typical purity assessment would involve the development of a reversed-phase HPLC or UPLC method. In this approach, a nonpolar stationary phase (commonly C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

The development of a robust analytical method would involve the optimization of several parameters to achieve adequate separation of the main compound from any potential impurities, such as starting materials, byproducts, or degradation products.

Typical Parameters for Method Development:

| Parameter | Description |

| Stationary Phase | A C18-bonded silica (B1680970) column is a common starting point for molecules with moderate polarity. |

| Mobile Phase | A gradient elution with increasing proportions of an organic solvent (e.g., acetonitrile) in water is often employed. |

| Flow Rate | Typically in the range of 0.2-1.0 mL/min for UPLC and 0.5-2.0 mL/min for HPLC. |

| Column Temperature | Maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducibility. |

| Detection | UV detection at a wavelength where the compound exhibits strong absorbance, determined from its UV spectrum. |

The purity of a sample of this compound would be determined by integrating the peak area of the main component and any impurity peaks in the chromatogram. The purity is then expressed as a percentage of the main peak area relative to the total peak area. For regulatory purposes, a purity level of ≥95% or higher is often required.

Future Directions and Research Perspectives on 7 Benzyloxy 1,5 Naphthyridin 2 1h One

Exploration of Novel Biological Activities and Therapeutic Applications for Naphthyridinone Derivatives

The naphthyridine core is a recognized privileged structure in medicinal chemistry, with derivatives displaying a wide array of biological activities. researchgate.net The future exploration of derivatives of 7-(benzyloxy)-1,5-naphthyridin-2(1H)-one is expected to uncover novel therapeutic applications. Research into naphthyridine derivatives has already identified compounds with significant antimicrobial, anticancer, and anti-inflammatory properties. mdpi.commdpi.comnih.gov

Naphthyridinone derivatives have shown potential as inhibitors of key cellular targets. For instance, certain derivatives have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial in cancer therapy. nih.gov Others have demonstrated activity as inhibitors of protein kinases such as PKMYT1, which is involved in cell cycle regulation and is a promising target for cancer treatment. nih.gov

The structural versatility of the 1,5-naphthyridine scaffold allows for modifications that can lead to the discovery of new biological activities. nih.gov For example, fused 1,5-naphthyridines have shown cytotoxicity against human cancer cell lines and inhibition of topoisomerase II. mdpi.com The continued synthesis and screening of novel analogs of this compound against a wide range of biological targets will be a key focus of future research. This includes exploring their potential as antiviral agents, neuroprotective agents, and modulators of other important cellular pathways.

Table 1: Investigated Biological Activities of Naphthyridinone Derivatives

| Biological Activity | Target/Mechanism | Example Derivative Class |

| Antibacterial | DNA Gyrase and Topoisomerase IV Inhibition | Fluoroquinolone-like naphthyridines |

| Anticancer | PI3K/mTOR Pathway Inhibition | 7-amino-5-methyl-1,6-naphthyridin-2(1H)-ones nih.gov |

| Anticancer | PKMYT1 Inhibition | Naphthyridinone Derivatives nih.gov |

| Anticancer | Topoisomerase II Inhibition | Benzo[b] nih.govchemcomp.comnaphthyridines mdpi.com |

| Anti-inflammatory | Inhibition of NO Production | Canthinone-type 1,5-naphthyridines mdpi.comnih.gov |

| Antiviral | Various | Functionalized naphthyridines mdpi.com |

Development of Advanced Synthetic Routes for Complex and Highly Functionalized Analogues

The synthesis of complex and highly functionalized naphthyridinone analogues is crucial for exploring their structure-activity relationships (SAR) and developing new therapeutic agents. Traditional synthetic methods for 1,5-naphthyridines often involve cyclization reactions, such as the Skraup or Friedländer synthesis. mdpi.com However, future research will focus on developing more advanced and efficient synthetic routes.

This includes the use of multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. acs.org For example, a one-pot, three-component reaction has been developed for the synthesis of functionalized benzo[b] nih.govnih.govnaphthyridine derivatives. acs.org The development of novel catalytic systems and the application of modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, will also play a significant role in the efficient production of diverse libraries of naphthyridinone derivatives.

Furthermore, the strategic functionalization of the 1,5-naphthyridine core is essential for fine-tuning the pharmacological properties of these compounds. This involves the introduction of various substituents at different positions of the naphthyridine ring system to modulate their potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.comnih.gov The development of regioselective functionalization methods will be a key area of focus.

Integration of Artificial Intelligence and Machine Learning in Naphthyridinone Drug Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of naphthyridinone-based therapeutics will undoubtedly benefit from these technologies. nih.govijirt.orgbpasjournals.com AI and ML algorithms can be employed at various stages of the drug discovery pipeline, from target identification and validation to lead optimization and preclinical development. bpasjournals.comnih.gov

In the context of naphthyridinone drug design, ML models can be trained on existing datasets of chemical structures and their associated biological activities to predict the therapeutic potential of novel, un-synthesized compounds. nih.gov This can significantly accelerate the identification of promising lead candidates and reduce the reliance on time-consuming and expensive high-throughput screening campaigns.

Table 2: Applications of AI and Machine Learning in Naphthyridinone Drug Discovery

| Application Area | AI/ML Technique | Potential Impact |

| Hit Identification | Virtual Screening, Predictive Modeling | Faster identification of active compounds. |

| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) | Design of more potent and selective analogues. |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Discovery of novel chemical scaffolds. |

| ADMET Prediction | Deep Learning, Support Vector Machines (SVM) | Improved drug-like properties and safety profiles. |

Computational Design and Predictive Modeling for Enhanced Efficacy and Selectivity

Computational design and predictive modeling are indispensable tools in modern drug discovery, enabling the rational design of molecules with enhanced efficacy and selectivity. For this compound and its derivatives, these approaches can provide valuable insights into their interactions with biological targets at the molecular level.

Structure-based drug design (SBDD) methods, which rely on the three-dimensional structure of the target protein, can be used to design ligands that fit precisely into the binding site. This can lead to the development of highly potent and selective inhibitors. Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of naphthyridinone derivatives and to estimate their binding affinities.

Ligand-based drug design (LBDD) approaches, such as pharmacophore modeling and 3D-QSAR, can be utilized when the structure of the target protein is unknown. These methods are based on the principle that molecules with similar biological activities share common structural features. By identifying these common features, it is possible to design new molecules with improved activity. The application of these computational techniques will be crucial in guiding the synthesis of the next generation of naphthyridinone-based therapeutic agents with optimized efficacy and selectivity.

Q & A

What are the primary synthetic routes for 7-(benzyloxy)-1,5-naphthyridin-2(1H)-one, and how can reaction conditions be optimized?

Basic:

The compound can be synthesized via hydrolysis of halogenated precursors (e.g., 7-chloro derivatives under acidic or basic conditions) or direct cyclization of pyridine-based substrates . For example, 3-methyl-1,5-naphthyridine undergoes oxidation in sulfuric acid with Na₂Cr₂O₇ to yield naphthyridinones . Optimization involves adjusting temperature (e.g., 100°C for hydrolysis), acid/base strength (3M H₂SO₄), and reaction time (2–12 hours) to maximize yields while minimizing side reactions.

Advanced:

Advanced routes include transition-metal-catalyzed coupling to introduce the benzyloxy group. For regioselective substitution, use protecting groups (e.g., benzyl for oxygen) and mild deprotection conditions (e.g., catalytic hydrogenation). Evidence suggests that substituents like bromine or methoxy at the 7-position require tailored conditions (e.g., quinoline as a solvent for decarboxylation of carboxylic acid precursors) .

How does tautomerism in 1,5-naphthyridinones impact functionalization, and what strategies address this?

Basic:

The keto-enol tautomerism of the 2(1H)-one moiety complicates functionalization. For example, 4-hydroxy-1,5-naphthyridin-2(1H)-one exists in equilibrium, making selective O- or N-acylation challenging. Basic characterization (¹H/¹³C NMR, X-ray crystallography) is critical to identify the dominant tautomer .

Advanced:

To control tautomerism, employ pH-dependent acylation : Use anhydrous conditions with acetyl chloride in non-polar solvents for O-acylation, or amine bases (e.g., pyridine) for N-acylation. Evidence shows that 3-benzyl-4-hydroxy derivatives yield ambiguous monoacetylated products, necessitating advanced techniques like NOE NMR or computational modeling to resolve tautomeric states .

How do substituents (e.g., bromo, methoxy) at the 7-position influence reactivity and synthetic outcomes?

Basic:

Electron-withdrawing groups (e.g., Br) at the 7-position slow nucleophilic substitution but enhance stability during hydrolysis. For example, 7-bromo-4-oxo-1,5-naphthyridine-3-carboxylic acid undergoes decarboxylation in quinoline at high temperatures without debromination .

Advanced:

Substituents alter electronic and steric profiles , affecting regioselectivity. Computational modeling (DFT) predicts reaction sites, while empirical screening (e.g., varying solvents like dioxane or ethanol) optimizes yields. For instance, 7-methoxy derivatives require milder acidic conditions (5M HCl) to preserve the methoxy group during hydrolysis .

What analytical techniques are essential for characterizing this compound and its intermediates?

Basic:

- LC-MS : Confirm molecular weight and purity (e.g., [M+1]+ = 381.17 for chloro-methoxy derivatives) .

- NMR : ¹H/¹³C spectra identify tautomeric forms and substitution patterns (e.g., benzyloxy proton signals at δ 4.5–5.5 ppm) .

Advanced:

- X-ray crystallography : Resolves tautomerism and crystal packing effects, as demonstrated for 7-amino-1,8-naphthyridin-2(1H)-one monohydrate .

- HPLC-DAD/ELSD : Quantifies trace impurities in polar intermediates (e.g., residual aniline in aminolysis products) .

How can biological activity of 7-substituted-1,5-naphthyridinones be systematically evaluated?

Advanced:

- Topoisomerase inhibition assays : Use plasmid relaxation assays (e.g., pBR322 DNA) to assess interactions with Topo I/II .

- Antiproliferative screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, correlating IC₅₀ values with substituent electronic profiles. Evidence shows fused 1,5-naphthyridines exhibit activity via intercalation or enzyme inhibition .

How should researchers resolve contradictions in reported synthetic yields for 1,5-naphthyridinones?

Methodology:

- Control experiments : Replicate procedures with strict adherence to solvent purity (e.g., absolute ethanol vs. technical grade) and substrate ratios.

- Byproduct analysis : Use GC-MS or HRMS to identify side products (e.g., dimerization during aminolysis) .

- Kinetic studies : Monitor reaction progress (in situ IR or Raman) to optimize time-sensitive steps, such as Na₂Cr₂O₇ oxidation .

What experimental design principles ensure regioselective substitution in 1,5-naphthyridinones?

Advanced:

- Directed ortho-metalation : Use directing groups (e.g., amides) to position substituents at specific sites .

- Microwave-assisted synthesis : Enhances regioselectivity in cyclization steps (e.g., 72% yield for 1,5-naphthyridin-2(1H)-one via EtONa/EtOH reflux) .

- Protection-deprotection strategies : Benzyl groups protect hydroxyl moieties during halogenation, enabling selective introduction of chloro or bromo substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.